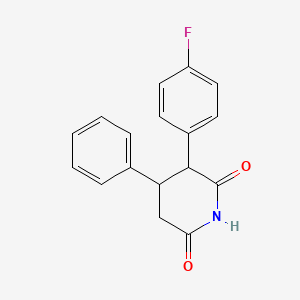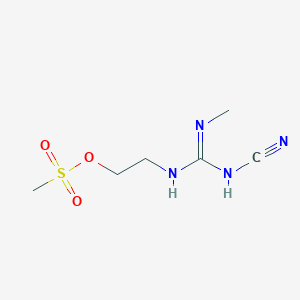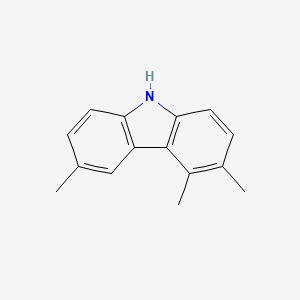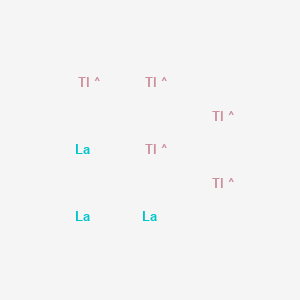
1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline is an organic compound belonging to the pyrazoline family Pyrazolines are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by the presence of a phenyl group at the first position and a 2-nitrophenyl group at the third position of the pyrazoline ring
准备方法
The synthesis of 1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline typically involves the reaction of chalcones with hydrazine derivatives. One common method includes the condensation of 2-nitroacetophenone with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazoline ring.
Synthetic Route:
Condensation Reaction: 2-nitroacetophenone reacts with phenylhydrazine in the presence of an acid catalyst to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form this compound.
Reaction Conditions:
Temperature: Typically carried out at elevated temperatures (around 80-100°C).
Catalysts: Acidic catalysts such as hydrochloric acid or acetic acid are commonly used.
化学反应分析
1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation:
- The compound can be oxidized to form corresponding pyrazole derivatives.
- Common oxidizing agents include peroxy acids and hydrogen peroxide.
Reduction:
- Reduction of the nitro group to an amino group can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.
- The major product formed is 1-Phenyl-3-(2-aminophenyl)-2-pyrazoline.
Substitution:
- Electrophilic substitution reactions can occur at the phenyl rings.
- Common reagents include halogens and nitrating agents.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the development of bioactive molecules and pharmaceuticals.
Medicine:
- Potential applications in drug discovery and development.
- Studied for its anti-inflammatory and analgesic properties.
Industry:
- Utilized in the development of dyes and pigments.
- Potential applications in materials science for the development of novel materials with specific properties.
作用机制
The mechanism of action of 1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s biological activity may be attributed to its ability to interact with enzymes and receptors, leading to modulation of cellular processes.
Molecular Targets:
- Enzymes involved in oxidative stress and inflammation.
- Receptors associated with pain and inflammation pathways.
Pathways Involved:
- Modulation of the NF-κB pathway, which plays a role in inflammation and immune response.
- Inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
相似化合物的比较
- 1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline
- 1-Phenyl-3-(2-chlorophenyl)-2-pyrazoline
- 1-Phenyl-3-(2-methylphenyl)-2-pyrazoline
Comparison:
- The presence of the nitro group at the 2-position of the phenyl ring in 1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- Compared to other derivatives, this compound may exhibit different pharmacological profiles and chemical reactivity due to the specific positioning of the nitro group.
属性
CAS 编号 |
77242-44-5 |
|---|---|
分子式 |
C15H13N3O2 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
5-(2-nitrophenyl)-2-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C15H13N3O2/c19-18(20)15-9-5-4-8-13(15)14-10-11-17(16-14)12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI 键 |
YWNGYHIQQHWFJD-UHFFFAOYSA-N |
规范 SMILES |
C1CN(N=C1C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


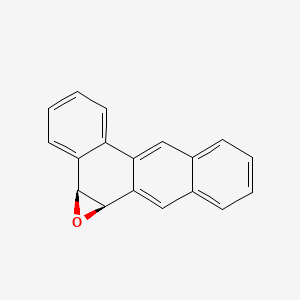
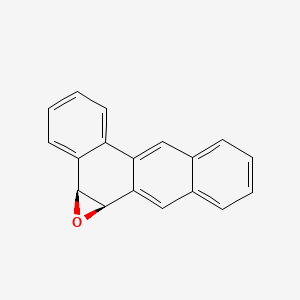
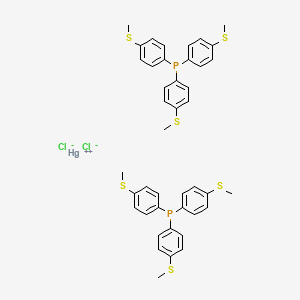


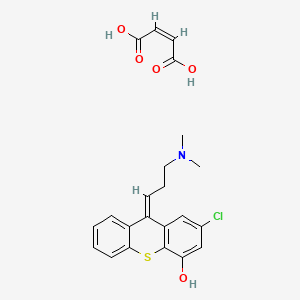
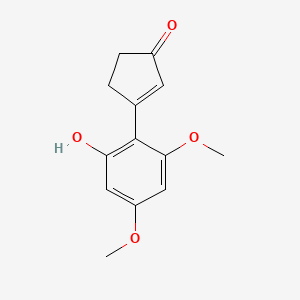
![3-[1-(Prop-2-en-1-yl)-1,2,5,6-tetrahydropyridin-3-yl]phenol](/img/structure/B14436109.png)

